N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide
Overview
Description
“N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide” is a chemical compound . Unfortunately, there is not much information available about this compound.
Molecular Structure Analysis
The molecular formula of “this compound” is C9H9BrN2O3 . The molecular weight is 273.08 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented .Scientific Research Applications
Environmental Impact and Detection
- TFM (3-trifluoromethyl-4-nitrophenol), a chemical with some functional similarities, is used geographically limited to the Great Lakes basin for controlling sea lamprey populations. It demonstrates transient environmental effects, indicating rapid detoxification and minimal long-term risk, which suggests that related compounds might also be studied for their environmental fate and ecotoxicological profiles (Hubert, 2003).
Synthesis and Chemical Analysis
- Research on the synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the challenges and innovations in synthesizing brominated and nitro-substituted aromatic compounds. This suggests potential research applications in improving synthesis methods for complex chemicals like N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide, focusing on yield, cost, and environmental impact (Qiu et al., 2009).
Biological Effects and Applications
- Studies on the biological effects of chemicals with similar functional groups, such as NMDA receptor antagonists and various brominated flame retardants, indicate a broad interest in understanding the physiological impact of such compounds. This might guide research into the potential neuroprotective, neurotoxic, or endocrine-disrupting properties of this compound (Le & Lipton, 2001; Zuiderveen et al., 2020).
Properties
IUPAC Name |
N-(3-bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2O3/c1-4-5(10)2-3-6(15(17)18)7(4)14-8(16)9(11,12)13/h2-3H,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZSMEKVWRGZIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NC(=O)C(F)(F)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.